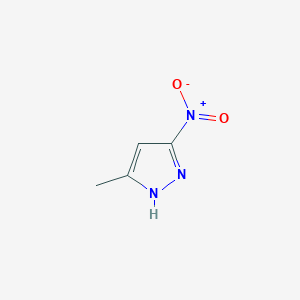

5-methyl-3-nitro-1H-pyrazole

Description

5-Methyl-3-nitro-1H-pyrazole is a nitro-substituted pyrazole derivative with a methyl group at position 5 and a nitro group at position 3. Pyrazoles are heterocyclic aromatic compounds containing two adjacent nitrogen atoms, known for their versatility in pharmaceutical, agrochemical, and material science applications . This compound’s structure confers unique electronic and steric properties, making it a valuable intermediate in synthesizing bioactive molecules. For example, derivatives of this compound are utilized in developing GLUT1 inhibitors (relevant to cancer therapy) and plant growth regulators .

Properties

IUPAC Name |

5-methyl-3-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-3-2-4(6-5-3)7(8)9/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASURMMBYYOJOTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-nitro-1H-pyrazole typically involves the nitration of 5-methyl-1H-pyrazole. One common method includes the reaction of 5-methyl-1H-pyrazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and prevent over-nitration.

Another method involves the use of sodium nitrite and acetic acid to nitrate 5-methyl-1H-pyrazole. This method is advantageous due to its milder reaction conditions and higher selectivity.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, leading to efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Sodium methoxide, potassium tert-butoxide.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 5-Methyl-3-amino-1H-pyrazole.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Oxidation: 5-Carboxy-3-nitro-1H-pyrazole.

Scientific Research Applications

5-Methyl-3-nitro-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals. Its derivatives have shown promise as antimicrobial and anticancer agents.

Medicine: Research into this compound derivatives has led to the discovery of compounds with anti-inflammatory and analgesic properties.

Industry: The compound is used in the production of agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-methyl-3-nitro-1H-pyrazole and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Position :

- Nitro Group : Position 3 (as in this compound) enhances electrophilicity, facilitating nucleophilic substitution reactions. In contrast, a nitro group at position 4 (e.g., CMNP) increases oxidative stress in plant tissues, accelerating senescence .

- Halogenation : Chlorine at position 5 (CMNP) improves membrane permeability, critical for agrochemical efficacy .

- Fluorinated Groups : Trifluoromethyl (CF₃) or difluoromethyl (CF₂H) substituents improve metabolic stability and binding affinity in enzyme inhibitors .

- Biological Activity: GLUT1 Inhibition: The trifluoromethyl derivative in Entry 3 shows superior selectivity for GLUT1, attributed to hydrophobic interactions with the transporter’s binding pocket . Abscission vs. Senescence: CMNP and this compound derivatives differ in physiological effects. CMNP induces rapid electrolyte leakage and protein loss in citrus peel, while ethephon (a non-pyrazole agent) primarily accelerates ethylene-mediated abscission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.